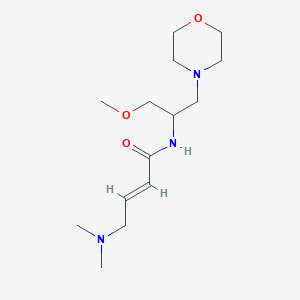
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide, also known as DMAMCL, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of the protein kinase BRAF, which is involved in cell signaling pathways that regulate cell growth and division. DMAMCL has been found to have potential therapeutic applications in cancer treatment, particularly in the treatment of melanoma, a type of skin cancer that is often caused by mutations in the BRAF gene.
Mechanism of Action
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide is a selective inhibitor of the BRAF protein kinase, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth and division, and is frequently dysregulated in cancer cells. (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide works by binding to the ATP-binding site of the BRAF protein, thereby preventing its activation and downstream signaling pathways that promote cell growth and division. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide has been found to have several biochemical and physiological effects on cancer cells. It inhibits the growth of melanoma cells that harbor the BRAF V600E mutation, and induces apoptosis in these cells. (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide has also been found to inhibit the phosphorylation of downstream targets of the BRAF protein, including MEK and ERK, which are involved in cell signaling pathways that promote cell growth and division.
Advantages and Limitations for Lab Experiments
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the BRAF protein kinase, and does not inhibit other protein kinases that are involved in cell signaling pathways. However, (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide has some limitations for use in lab experiments. It can be difficult to solubilize in aqueous solutions, and may require the use of organic solvents. It also has a relatively short half-life, which may require frequent dosing in cell culture or animal models.
Future Directions
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide. One area of interest is the development of more potent and selective inhibitors of the BRAF protein kinase, which may have greater efficacy in the treatment of cancer. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and division. Finally, there is interest in the development of biomarkers that can predict response to BRAF inhibitors such as (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide, which could help to identify patients who are most likely to benefit from these therapies.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide involves several steps, starting with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to produce 2-(4-methoxyphenyl)-3-morpholin-4-ylpropan-2-ol. This intermediate is then reacted with dimethylamine and acetic anhydride to produce the final product, (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide has been extensively studied as a potential therapeutic agent for the treatment of cancer. In particular, it has been found to be effective in inhibiting the growth of melanoma cells that harbor the BRAF V600E mutation, which is present in approximately 50% of all cases of melanoma. (E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide works by binding to the ATP-binding site of the BRAF protein, thereby preventing its activation and downstream signaling pathways that promote cell growth and division.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-16(2)6-4-5-14(18)15-13(12-19-3)11-17-7-9-20-10-8-17/h4-5,13H,6-12H2,1-3H3,(H,15,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSKXOQCRVDSY-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CN1CCOCC1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CN1CCOCC1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(1-methoxy-3-morpholin-4-ylpropan-2-yl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

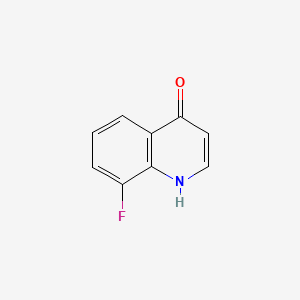

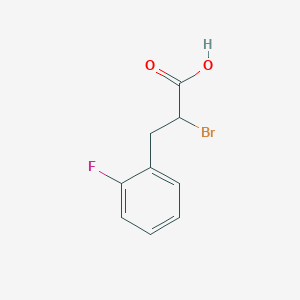
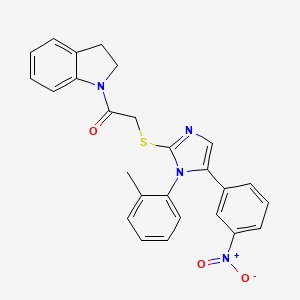
![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)
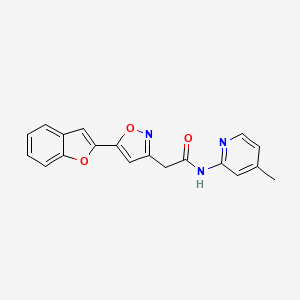
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)
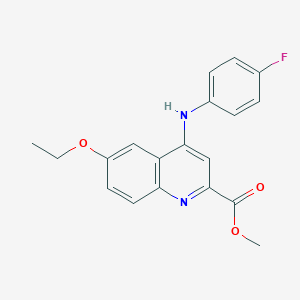
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)
![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)
![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)